2-Bromo-4-tert-butylaniline
Description
Significance as a Chemical Intermediate
The strategic placement of the amino group, bromine atom, and the tert-butyl group on the aromatic ring gives 2-Bromo-4-tert-butylaniline distinct reactivity, making it a versatile building block in synthetic chemistry. cymitquimica.com The amino group can direct electrophilic aromatic substitution to specific positions, while the bromine atom can be readily replaced through nucleophilic substitution or participate in various coupling reactions. smolecule.comsmolecule.com The tert-butyl group, due to its size, can influence the orientation of reactions and the properties of the resulting molecules.
This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of organic molecules. smolecule.comchemicalbook.com Its applications span across several research domains, including the development of pharmaceuticals, agrochemicals, and specialized materials. cymitquimica.comchemicalbook.com For instance, it is a known precursor in the synthesis of certain quinoline (B57606) derivatives. chemicalbook.comchemicalbook.in
Overview of Research Trajectories
Research involving this compound has primarily focused on its utility in constructing larger, more complex molecular architectures. Scientists have explored its reactivity in various chemical transformations to generate novel compounds with potential applications in medicinal chemistry and materials science. smolecule.comsmolecule.com
In medicinal chemistry, aniline (B41778) derivatives are important pharmacophores, and the unique substitution pattern of this compound makes it an attractive starting point for the development of new therapeutic agents. smolecule.com For example, it has been investigated as a component in the synthesis of molecules that interact with biological targets like enzymes. smolecule.com
In the realm of materials science, the incorporation of the this compound moiety into polymers or other materials can impart specific properties due to its distinct chemical structure. smolecule.com Research in this area explores how its inclusion can influence the thermal, optical, or electronic characteristics of new materials.
A common synthetic route to this compound involves the direct bromination of 4-tert-butylaniline (B146146) using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. chemicalbook.comchemicalbook.in
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄BrN | cymitquimica.comsmolecule.com |
| Molecular Weight | 228.13 g/mol | chemicalbook.incatsyn.com |
| Appearance | Clear faint yellow liquid | fluorochem.co.uk |
| Boiling Point | 265 °C | chemicalbook.influorochem.co.uk |
| Density | ~1.306 g/cm³ | chemicalbook.influorochem.co.uk |
| CAS Number | 103273-01-4 | cymitquimica.comchemicalbook.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYFBNIFKQRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285864 | |
| Record name | 2-bromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103273-01-4 | |
| Record name | 2-bromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(tert-butyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies
Direct Synthesis Routes for 2-Bromo-4-tert-butylaniline
The introduction of a bromine atom onto the 4-tert-butylaniline (B146146) ring is typically achieved through electrophilic aromatic substitution. The electron-donating amino group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the tert-butyl group, bromination occurs at one of the ortho positions.
A common and effective method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.com NBS is a convenient and milder alternative to liquid bromine, offering easier handling and often improved selectivity. manac-inc.co.jp
A typical procedure involves dissolving 4-(tert-butyl)aniline in a suitable solvent, such as acetonitrile (B52724), and cooling the mixture to 0°C. chemicalbook.com NBS is then added, and the reaction is allowed to warm to room temperature and stir for several hours. chemicalbook.com The reaction is subsequently quenched with water and the product is extracted. chemicalbook.com
Table 1: Synthesis of this compound using NBS
| Reactant | Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| 4-(tert-butyl)aniline | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to Room Temp. | 12 hours | This compound |
This table is based on a reported synthetic procedure. chemicalbook.com
The underlying mechanism for the bromination of 4-tert-butylaniline is electrophilic aromatic substitution. The amino group (-NH2) is a powerful activating group, increasing the electron density of the benzene (B151609) ring and making it more susceptible to attack by electrophiles. This activation is strongest at the ortho and para positions. The bulky tert-butyl group at the para position sterically hinders this position and further directs the incoming electrophile to the ortho positions. The reaction can be carried out using molecular bromine (Br2) in a solvent like acetic acid or dichloromethane, often at controlled temperatures between 0–25°C to prevent over-bromination.
Achieving high regioselectivity is paramount in the synthesis of this compound to avoid the formation of unwanted isomers. The choice of solvent and catalyst can significantly influence the outcome of the bromination reaction.
The polarity of the solvent has been shown to have a marked effect on the regioselectivity of the bromination of substituted anilines. manac-inc.co.jpthieme-connect.com In the bromination of anilines with NBS, polar solvents can influence the distribution of isomers. manac-inc.co.jp For instance, studies on meta-substituted anilines have demonstrated that increasing solvent polarity can favor the formation of a single isomer. thieme-connect.com While specific data for 4-tert-butylaniline is limited in this direct context, the general principle suggests that solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) could enhance the selectivity for the 2-bromo isomer. manac-inc.co.jpthieme-connect.com The use of ionic liquids as solvents has also been explored for the regioselective halogenation of unprotected anilines, offering high yields of para-substituted products under mild conditions. nih.govbeilstein-journals.org
Catalysts can play a crucial role in directing the regioselectivity of bromination. While the bromination of highly activated rings like 4-tert-butylaniline can often proceed without a catalyst, certain catalysts can enhance selectivity. For example, iron(III) sulfonates have been found to promote ortho-halogenation of N-H aryl amines when using NBS. nih.gov In the absence of a catalyst, the bromination of N-methylaniline with NBS shows poor selectivity. nih.gov Conversely, using an iron(III) sulfonate catalyst favors the ortho-brominated product. nih.gov Copper-catalyzed oxidative bromination has also been developed as a practical method for the regioselective bromination of anilines. thieme-connect.com The use of Lewis acids like iron or aluminum chloride is also common in bromination reactions. smolecule.com
Table 2: Factors Influencing Regioselectivity in Aniline (B41778) Bromination
| Factor | Influence | Example | Citation |
|---|---|---|---|
| Solvent Polarity | Higher polarity can increase selectivity. | Bromination of meta-substituted anilines in various solvents. | thieme-connect.com |
| Catalyst | Can direct substitution to a specific position. | Iron(III) sulfonates for ortho-bromination. | nih.gov |
| Catalyst | Can enable reaction under mild conditions. | Copper halides in ionic liquids for para-bromination. | nih.govbeilstein-journals.org |
| Catalyst | Can improve reaction efficiency. | Copper-catalyzed oxidative bromination. | thieme-connect.com |
Control of Regioselectivity in Bromination Reactions
Solvent Effects on Regioselectivity
Advanced Synthetic Strategies
While direct bromination is the most common route, other strategies can be considered for the synthesis of this compound and its derivatives. Palladium-catalyzed meta-C–H bromination has been developed for aniline derivatives, offering a way to access isomers that are difficult to obtain through classical electrophilic substitution. rsc.org This method utilizes a palladium catalyst and a specific brominating agent to achieve high regioselectivity for the meta position. rsc.org While not a direct synthesis of the 2-bromo isomer from 4-tert-butylaniline, this highlights the ongoing development of advanced methods for the selective functionalization of anilines.
Mechanochemical Approaches in this compound Synthesis
While specific methods for the synthesis of this compound using mechanochemistry are not extensively detailed in the surveyed literature, the compound itself has been utilized as a reactant in solvent-minimizing mechanochemical transformations. For instance, this compound has been used as a starting material in a mechanochemical aza-Morita-Baylis-Hillman reaction, which proceeds with reduced reaction times and eliminates the need for bulk solvents compared to solution-based methods. cardiff.ac.uk This highlights the compound's utility in modern synthetic techniques that emphasize efficiency and reduced solvent waste. cardiff.ac.uk
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, the use of N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂). chemicalbook.comgoogle.com NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine.
However, the conventional syntheses frequently employ solvents such as acetonitrile and dichloromethane, which are not considered environmentally benign. chemicalbook.comgoogle.com While broader research into green methods for synthesizing substituted anilines exists, such as using recyclable catalysts or solvent-free conditions, their specific application to produce this compound is not prominently documented. nih.govvixra.orgchemrxiv.org Therefore, while the use of NBS aligns with some green chemistry principles, the reliance on traditional organic solvents presents an area for future improvement.
Derivatization Strategies of this compound
The strategic placement of the amino and bromo substituents makes this compound an excellent starting point for building more complex molecules, especially heterocyclic compounds.
Formation of Substituted Quinoline (B57606) Derivatives, e.g., 8-Bromo-6-tert-butylquinoline
A key application of this compound is in the synthesis of quinoline derivatives via the Skraup reaction. This method allows for the construction of the quinoline core in a single step. Specifically, 8-Bromo-6-tert-butylquinoline can be synthesized from this compound with a high yield. smolecule.com The reaction involves heating the aniline with glycerol, an oxidizing agent such as m-nitrobenzenesulfonate (B8546208) sodium, and a catalyst like iron(II) sulfate (B86663) in an acidic medium. smolecule.com The reaction proceeds at elevated temperatures, and after workup and purification, the desired quinoline product is obtained as a solid. smolecule.com
Table 2: Synthesis of 8-Bromo-6-tert-butylquinoline
| Reactant | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| This compound | Glycerol, m-nitrobenzenesulfonate sodium, FeSO₄·7H₂O, MsOH | 125 °C | 84% | smolecule.com |
Synthesis of Heterocyclic Compounds from this compound
Beyond quinolines, this compound serves as a precursor to a variety of other heterocyclic structures. Its derivatization into complex molecules is a subject of interest in medicinal and materials chemistry. The specific examples of quinolines and phenazines are well-documented illustrations of its synthetic utility.
This compound can be effectively used to synthesize symmetrically substituted phenazines through a palladium-catalyzed aryl ligation process. This reaction involves a double Buchwald-Hartwig amination followed by an in-situ oxidation. cardiff.ac.uk For example, the reaction of two molecules of this compound in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand leads to the formation of 2,7-Di-tert-butylphenazine. cardiff.ac.uk This method provides good yields for disubstituted phenazines that can be challenging to prepare through other routes. cardiff.ac.uk
Table 3: Palladium-Catalyzed Synthesis of 2,7-Di-tert-butylphenazine
| Starting Material | Key Features of Method | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Pd-catalyzed double Buchwald-Hartwig amination | 2,7-Di-tert-butylphenazine | 55% | cardiff.ac.uk |
Conversion to Other Bromo-tert-butylaniline Isomers (e.g., 3-Bromo-4-tert-butylaniline, 4-Bromo-2-tert-butylaniline)
Direct isomerization of this compound to its other isomers is not a standard or synthetically feasible transformation. Instead, these isomers are typically prepared from different starting materials where the substitution pattern is controlled by the directing effects of the functional groups already present on the ring.
3-Bromo-4-tert-butylaniline: This isomer is generally synthesized by the electrophilic bromination of 4-tert-butylaniline. The tert-butyl group at position 4 directs the incoming bromine to the meta position (position 3), which is ortho to the activating amino group.
4-Bromo-2-tert-butylaniline: The synthesis of this isomer starts from 2-tert-butylaniline (B1265841). rsc.org The bulky tert-butyl group at position 2 sterically hinders the adjacent ortho positions, and the activating amino group directs the bromination to the para position, resulting in 4-Bromo-2-tert-butylaniline. rsc.org
Thus, the synthesis of these bromo-tert-butylaniline isomers relies on the careful selection of the starting aniline to achieve the desired regiochemical outcome during the bromination step.
Reaction Pathways and Mechanistic Investigations
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In 2-Bromo-4-tert-butylaniline, the existing substituents profoundly influence the regioselectivity and rate of further substitution reactions.
The directing effects of the amino and tert-butyl groups are crucial in determining the position of attack by an incoming electrophile. The amino group (-NH₂) is a powerful activating group that significantly increases the electron density of the aromatic ring through resonance. pearson.comallen.in This effect is most pronounced at the ortho and para positions relative to the amino group, making these sites highly susceptible to electrophilic attack. allen.inquora.com
The tert-butyl group, while also an activating group, exerts its influence primarily through an inductive effect, donating electron density through its sigma bonds. msu.edulibretexts.org It is also an ortho-, para-director. In the precursor molecule, 4-tert-butylaniline (B146146), the para position is occupied by the bulky tert-butyl group. Consequently, the strong activating and directing effect of the amino group channels the electrophile (e.g., Br⁺ during bromination) to the ortho positions. allen.in The tert-butyl group at the para position further stabilizes the positively charged arenium ion intermediate that forms during the substitution process. While the steric bulk of the tert-butyl group can sometimes hinder substitution at adjacent positions, the electronic activation by the amino group is the dominant factor in this case. msu.edulibretexts.org
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
| **Amino (-NH₂) ** | Strong Resonance Donation (+R) | Ortho, Para | Strong Activation pearson.comallen.in |
| tert-Butyl (-C(CH₃)₃) | Inductive Donation (+I) | Ortho, Para | Weak Activation msu.edu |
| Bromo (-Br) | Inductive Withdrawal (-I), Resonance Donation (+R) | Ortho, Para | Deactivation libretexts.org |
This table summarizes the directing and reactivity effects of the functional groups present on the this compound ring.
The mechanism of electrophilic bromination involves a two-step process where the initial, rate-determining step is the attack of the electrophile on the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is critical to the reaction rate.
The transition state leading to the arenium ion is stabilized by the substituents on the ring. For highly activated rings like aniline (B41778), the transition state is considered "early," meaning its structure and energy level are closer to that of the reactants. The strong electron-donating resonance effect of the amino group provides significant stabilization to the positive charge in the arenium ion, particularly when the attack is at the ortho or para position. allen.inlibretexts.org This stabilization lowers the activation energy for the reaction. The inductive effect of the para-tert-butyl group also contributes to the stability of this intermediate. In the case of sterically crowded molecules like 1,3,5-tri-tert-butylbenzene, the transition state has been shown to involve complex clusters of polybromide anions, which may also be a factor in the bromination of substituted anilines. rsc.org The energetic advantage of reforming the aromatic ring in the second step, which involves the loss of a proton, drives the reaction to completion. libretexts.org
Influence of Amino and tert-Butyl Groups on Directing Effects
Nucleophilic Substitution Reactions
While less common than electrophilic substitution for electron-rich anilines, nucleophilic substitution can occur, typically involving the displacement of a suitable leaving group like the bromine atom.
The bromine atom on the this compound ring can be displaced by various nucleophiles. smolecule.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the presence of electron-withdrawing groups, which are absent here. However, under specific conditions, often involving transition-metal catalysts, this substitution is readily achievable. For instance, related bromo-tert-butylaniline isomers undergo substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols. These transformations are fundamental in building more complex molecular architectures for applications in pharmaceuticals and materials science. alibaba.com
| Nucleophile | Reaction Type | Potential Product Class |
| **Amines (R-NH₂) ** | Catalytic Coupling (e.g., Buchwald-Hartwig) | Substituted Diamines |
| Thiols (R-SH) | Nucleophilic Aromatic Substitution | Aryl Sulfides |
This table provides examples of nucleophiles that can potentially react with this compound.
Oxidation and Reduction Pathways
The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.
The oxidation of substituted anilines can lead to the formation of quinone derivatives. smolecule.com For example, p-substituted anilides have been shown to convert into p-quinones in a one-pot process. scripps.edu The oxidation of 3-bromo-4-(tert-butyl)aniline (B1267673) is also reported to yield quinone derivatives using strong oxidizing agents like potassium permanganate. smolecule.com Therefore, it is mechanistically plausible that the oxidation of this compound would proceed through similar pathways to furnish a bromo-tert-butyl-substituted quinone. Such reactions are significant as quinones are an important class of compounds with diverse biological activities and applications in dye chemistry. rsc.org
Reductive Debromination Reactions
Reductive debromination is a class of reactions that involves the removal of a bromine atom and its replacement with a hydrogen atom. While specific studies focusing solely on the reductive debromination of this compound are not extensively detailed in the provided results, the broader context of debromination of aryl bromides is well-established. For instance, the synthesis of certain nickel(II) complexes and their catalytic behavior in the reductive debromination of 1-bromo-4-tert-butylbenzene (B1210543) has been investigated, indicating that such transformations are feasible for related structures. chemchart.com Similarly, research on 2-bromo-5-(tert-butyl)aniline (B1531182) has shown it can be reduced to the corresponding amine using agents like hydrazine (B178648) in the presence of a palladium on carbon catalyst. smolecule.com These examples suggest that this compound could likely undergo reductive debromination under similar catalytic conditions.
A related process, selective debromination, has been developed for the synthesis of 2-bromo-4-nitroimidazole (B1265489) from its dibrominated precursor using an in situ reductive deiodination strategy. researchgate.net This highlights the possibility of selectively removing a bromine atom even in the presence of other functional groups.
Cross-Coupling Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While direct examples involving this compound are not explicitly detailed, the reactivity of similar compounds provides strong evidence for its utility in such reactions. For instance, 2-bromo-4-(tert-butyl)pyridine (B1338834) readily participates in Suzuki-Miyaura coupling. The steric hindrance provided by the tert-butyl group can direct the coupling to the brominated position, a desirable feature for regioselectivity. However, the electron-donating nature of the tert-butyl group can deactivate the aromatic ring, sometimes necessitating the use of palladium catalysts with bulky ligands like XPhos to improve reaction efficiency. Research on related bromo-tert-butyl-substituted aromatics, such as 3-Bromo-4-(tert-butyl)aniline and 1-bromo-4-tert-butylbenzene, has also highlighted their application in Suzuki-Miyaura coupling reactions. smolecule.comlookchem.com
Table 1: Examples of Suzuki-Miyaura Coupling with Related Bromo-tert-butyl Arenes
| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |
| 1-Bromo-4-tert-butylbenzene | 2-Methylphenylboronic acid | Palladium-incarcerated polystyrene-based copolymer / tris(o-methoxyphenyl)phosphine | 2-methyl-4'-tert-butylbiphenyl | lookchem.com |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | Acetonitrile-N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-tert-butylbiphenyl | nih.gov |
Heck Coupling Reactions
The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. Similar to Suzuki-Miyaura coupling, the participation of bromo-tert-butyl-substituted compounds in Heck reactions is well-documented, suggesting that this compound would be a viable substrate. smolecule.comsmolecule.com Palladium(II) Schiff base complexes have been shown to be effective pre-catalysts for the Mizoroki-Heck reaction of aryl halides with alkenes. researchgate.net These reactions typically employ a base such as sodium bicarbonate in a solvent like DMF at elevated temperatures. researchgate.net
C-N Cross-Coupling Reactions (e.g., Palladium-Catalyzed Amination)
Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, are crucial for the synthesis of arylamines. Research has demonstrated the successful amination of various aryl halides, including those with tert-butyl substituents. For example, the palladium-catalyzed coupling of ammonia (B1221849) and lithium amide with aryl bromides, including 4-tert-butyl-1-bromobenzene, has been achieved using specific phosphine (B1218219) ligands. amazonaws.com In one instance, the reaction of 4-tert-butyl-1-bromobenzene with lithium amide in the presence of a (CyPF-t-Bu)PdCl2 catalyst yielded 4-tert-butylaniline. amazonaws.com
Furthermore, the synthesis of 2,7-Di-tert-butylphenazine has been accomplished through the palladium-catalyzed self-coupling of this compound, showcasing an intramolecular C-N bond formation. clockss.org This reaction utilized a palladium catalyst with a BINAP ligand. clockss.org The steric and electronic effects of the tert-butyl group can influence these reactions, sometimes requiring harsher conditions or specific ligand systems to achieve high yields.
Table 2: Examples of Palladium-Catalyzed Amination with Related Bromo-tert-butyl Arenes
| Aryl Halide | Amine | Catalyst System | Base | Product | Yield | Reference |
| 4-tert-butyl-1-bromobenzene | Lithium Amide | (CyPF-t-Bu)PdCl2 | - | 4-tert-butylaniline | 72% | amazonaws.com |
| 4-tert-butyl-1-bromobenzene | Ammonia | (CyPF-t-Bu)PdCl2 | NaOtBu | 4-tert-butylaniline | 86% | amazonaws.com |
| This compound | Self-coupling | Pd2(dba)3 / BINAP | NaOtBu | 2,7-Di-tert-butylphenazine | 55% | clockss.org |
| 4-bromo-1H-pyrazole | 4-tert-butylaniline | P4 / L4 | LHMDS | N-(1H-pyrazol-4-yl)-4-(tert-butyl)aniline | 95% | semanticscholar.org |
Computational Chemistry and Reaction Pathway Elucidation
Quantum Chemical Calculations for Mechanistic Proposals
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the mechanisms of chemical reactions. While specific computational studies on this compound were not found in the provided search results, research on structurally similar molecules demonstrates the utility of these methods.
For instance, quantum chemical calculations at the M06/6-311G(d,p) level of theory have been used to study the molecular structure, frontier molecular orbitals (FMOs), and other electronic properties of N-salicylidene-4-tert-butylaniline. researchgate.net Such calculations can provide insights into the reactivity of the molecule. Similarly, for 4-butyl-N,N-dimethylaniline, quantum chemical analysis has been employed to determine the nucleophilicity of different positions on the aromatic ring and to perform Mulliken charge analysis, which helps in understanding the molecule's reactivity towards various reagents. These computational approaches could be readily applied to this compound to propose and evaluate mechanistic pathways for its various reactions, including the cross-coupling reactions discussed above.
Prediction of Reactivity and Selectivity
The reactivity and regioselectivity of this compound in chemical reactions are governed by the complex interplay of the electronic and steric effects of its three distinct substituents on the aromatic ring: the amino (-NH2) group, the bromo (-Br) atom, and the tert-butyl group. Understanding these individual contributions allows for the prediction of the compound's behavior, particularly in electrophilic aromatic substitution reactions.
The amino group at C1 is a powerful activating group with a strong positive mesomeric effect (+M), donating electron density to the aromatic ring. It is a potent ortho, para-director. The tert-butyl group at C4 is also an activating group, operating through a positive inductive effect (+I) and hyperconjugation, and is likewise an ortho, para-director. In contrast, the bromine atom at C2 is a deactivating group due to its strong negative inductive effect (-I), which withdraws electron density from the ring. However, through its positive mesomeric effect (+M), where its lone pairs of electrons can be donated to the ring, it also acts as an ortho, para-director. smolecule.com
In electrophilic aromatic substitution, the outcome is determined by the cumulative effect of these substituents. The amino group is the most powerful activating and directing group present. Its para-position is already substituted by the tert-butyl group. Therefore, it strongly directs incoming electrophiles to its ortho positions, C2 and C6. The C2 position is blocked by the bromine atom, leaving the C6 position as the most probable site for electrophilic attack.
Steric hindrance also plays a crucial role. The bulky tert-butyl group at C4 significantly hinders electrophilic attack at the adjacent C3 and C5 positions. smolecule.com Similarly, the bromine atom at C2 provides some steric shield for the C3 position. This combination of electronic activation and steric factors makes the C6 position the most favored for substitution. While the C5 position is electronically activated (ortho to the tert-butyl group and meta to the bromo group), it is significantly more sterically hindered than the C6 position.
The bromine atom itself can be the site of reaction. It can be replaced through nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, providing a versatile handle for further molecular elaboration. smolecule.com
The predicted reactivity at each available position on the benzene ring is summarized in the table below.
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position | Substituent Effects | Steric Hindrance | Predicted Reactivity |
| C3 | Meta to -NH2 (deactivated), Ortho to -Br (activated), Ortho to -tBu (activated) | High (from -Br and -tBu) | Very Low |
| C5 | Ortho to -tBu (activated), Meta to -Br (deactivated), Para to -NH2 (activated) | High (from -tBu) | Low to Moderate |
| C6 | Ortho to -NH2 (strongly activated), Meta to -tBu (deactivated), Meta to -Br (deactivated) | Low | High (Most favored site) |
This predictive analysis, based on fundamental principles of organic chemistry, highlights the C6 position as the primary site for functionalization in electrophilic reactions, a critical consideration for the synthetic application of this compound. smolecule.com
Applications in Advanced Organic Synthesis
Pharmaceutical Intermediates and Drug Discovery
The structural motifs present in 2-bromo-4-tert-butylaniline are of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, underscoring its importance as a key intermediate in the synthesis of new pharmaceutical agents. chemicalbook.com
This compound is a crucial precursor for the synthesis of heterocyclic compounds, a class of molecules widely recognized for their diverse biological activities. A notable example is its use in the Skraup synthesis of quinoline (B57606) derivatives. Quinolines are a prominent scaffold in many biologically active compounds, exhibiting properties such as antimicrobial and anticancer effects. smolecule.com
A specific application is the synthesis of 8-Bromo-6-tert-butylquinoline. chemicalbook.com In a documented procedure, this compound is reacted with glycerol, an oxidizing agent such as m-nitrobenzenesulfonate (B8546208) sodium, and ferrous sulfate (B86663) in the presence of an acid. This reaction proceeds with high efficiency, demonstrating the utility of this compound as a starting material for complex heterocyclic systems.
Table 1: Synthesis of 8-Bromo-6-tert-butylquinoline
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | Glycerol, m-nitrobenzenesulfonate sodium, FeSO₄·7H₂O, MsOH | 8-Bromo-6-tert-butylquinoline | 84% |
This synthesis highlights the direct conversion of this compound into a more complex, biologically relevant molecule, underscoring its role as a valuable pharmaceutical intermediate.
The development of novel therapeutic agents often relies on the creation of new molecular architectures with unique biological activities. Aniline (B41778) derivatives, including this compound, serve as foundational structures in the assembly of such compounds. For instance, research into π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines has utilized 1,4-bis(2-bromo-4-(tert-butyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-diyl)ditetrazolo[1,5-a]quinoline, a derivative of the parent aniline. acs.org These complex, ladder-type heteroacenes are being investigated for their unique electronic and photophysical properties, which are relevant for various therapeutic and diagnostic applications. acs.org
Furthermore, the broader class of substituted anilines is integral to the discovery of new drugs. A prominent example is the development of Ivacaftor (VX-770), a CFTR potentiator for the treatment of cystic fibrosis. The discovery process involved extensive structure-activity relationship (SAR) studies on quinolinone-3-carboxamides, where various substituted anilines were explored to optimize potency and pharmacokinetic properties. googleapis.com The synthesis of key intermediates in this class of compounds often starts from commercially available anilines like 2-tert-butylaniline (B1265841), which shares structural similarities with this compound. googleapis.com This illustrates the strategic importance of the substituted aniline scaffold in generating novel drug candidates.
Substituted anilines are frequently used as scaffolds in the design of enzyme inhibitors due to their ability to form specific interactions with protein active sites. The bromine atom and the tert-butyl group of this compound and its analogs play a crucial role in their binding affinity and specificity for molecular targets. smolecule.com
Research on the structurally similar 3-Bromo-4-(tert-butyl)aniline (B1267673) has shown that it can interact with biological systems as a substrate for cytochrome P450 enzymes. These enzymes are central to drug metabolism, and their inhibition is a key area of study in pharmacology. The interaction profile of such compounds suggests they can modulate enzyme activity, which is a critical aspect of drug development. The bromine atoms can potentially form covalent bonds with nucleophilic sites on enzymes, while the tert-butyl group can engage in non-covalent interactions, thereby influencing the enzyme's conformation and function. smolecule.com These properties make bromo-tert-butylaniline derivatives valuable tools for studying protein-ligand interactions and for the development of targeted enzyme inhibitors.
Development of Novel Therapeutic Agents
Agrochemical Development
In addition to its role in pharmaceuticals, this compound and its analogs serve as important intermediates in the agrochemical industry. chemicalbook.com The structural features of these compounds are leveraged to create new crop protection agents with enhanced efficacy and stability.
The synthesis of modern crop protection agents, including fungicides, herbicides, and insecticides, often involves the use of halogenated aromatic intermediates. chemicalbull.com this compound is identified as a useful building block in this context. chemicalbook.com Its derivatives can be incorporated into more complex molecules designed to target specific biological pathways in pests and weeds. For example, the synthesis of antifungal agents has been cited as an application for the related compound 2,6-dibromo-4-tert-butylaniline. The presence of bromine and a tert-butyl group on the aniline ring can contribute to the lipophilicity and metabolic stability of the final agrochemical product, which are important properties for its performance in the field.
Table 2: Application of Bromo-tert-butylaniline Derivatives in Synthesis
| Field | Application | Compound Class | Reference |
| Agrochemical | Intermediate | Fungicides, Herbicides, Insecticides | chemicalbook.comchemicalbull.com |
| Pharmaceutical | Intermediate | Antifungal agents |
The development of effective herbicides is crucial for modern agriculture. Substituted anilines are a well-established class of precursors for various herbicidal compounds. For instance, a US patent describes N-alphahaloalkylanilides, which can be synthesized from anilines, as potent agents for inhibiting plant growth. googleapis.com Furthermore, research into thio and seleno analogs of common urea (B33335) herbicides has shown that these compounds can be synthesized from the corresponding aryl amines. researchgate.net While specific herbicides derived directly from this compound are not extensively detailed in the provided search results, the established use of similar anilines in the synthesis of herbicidal agents points to its potential in this application. The unique substitution of this compound makes it a candidate for creating new active ingredients with potentially novel modes of action or improved properties.
Synthesis of Crop Protection Agents
Materials Science and Specialty Chemicals
The distinct chemical characteristics of this compound make it a valuable intermediate in the synthesis of a range of specialized materials. The amino group allows for the formation of amides, imines, and diazonium salts, while the bromine atom serves as a key functional handle for cross-coupling reactions. Concurrently, the tert-butyl group often enhances the solubility of resulting products in organic solvents and can improve the thermal stability of polymers and other materials.
Production of Dyes and Pigments
This compound serves as a crucial intermediate in the synthesis of various dyes and pigments. chemicalbook.comalibaba.com Its primary role is in the production of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) that forms the chromophore, the part of the molecule responsible for its color. alibaba.com
The synthesis process typically begins with the diazotization of the amino group on the this compound molecule. This reaction, usually carried out in an acidic solution with sodium nitrite, converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). This diazonium salt is a highly reactive intermediate that is then coupled with another aromatic compound, known as a coupling component, to form the final azo dye. The specific structure of the coupling component determines the final color and properties of the dye.
Furthermore, derivatives of this aniline are used in creating more complex colorants like perylene-imide dyes. google.com These types of pigments are known for their high stability and are used in demanding applications. The inclusion of the tert-butylaniline moiety can influence the final properties of the pigment, such as its solubility and lightfastness. google.com
Table 1: Applications in Dye and Pigment Synthesis
| Dye/Pigment Class | Role of this compound | Resulting Compound Type |
|---|---|---|
| Azo Dyes | Serves as the diazo component after diazotization of the amine group. alibaba.com | Aromatic azo compounds. |
| Perylene-Imide Dyes | Used as a precursor for the N-aryl unit of the perylene (B46583) structure. google.com | High-stability organic pigments. |
Synthesis of Polymers and Advanced Materials
The bifunctional nature of this compound, possessing both a reactive bromine atom and an amino group, makes it a valuable monomer for the synthesis of advanced polymers. smolecule.com The bromine atom is particularly useful for participating in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds and building polymer chains.
A significant application is in the creation of light-harvesting polymers. For instance, a structurally related compound, 4-bromo-2,5-di-tert-butylaniline, is used to prepare perylene-porphyrin building blocks. google.com These blocks are then polymerized via Suzuki coupling reactions to create linear, meso-meso-linked porphyrin polymers. google.com In these structures, the aniline derivative forms part of a larger, complex monomer. The tert-butyl group plays a critical role by increasing the solubility of both the monomer building blocks and the final polymer, which is essential for processing and preventing the formation of insoluble oligomers. google.com These polymers are designed to absorb light efficiently across a broad spectrum, mimicking natural photosynthetic systems. google.com
The compound is also a precursor for developing novel conjugated polymers with specific optical properties, such as blue fluorescence. lookchem.com By incorporating it into polymer backbones with structures like 1,3-phenylene bridges, chemists can fine-tune the conjugation length and, consequently, the light-emitting characteristics of the final material. lookchem.com
Table 2: Examples in Polymer Synthesis
| Polymer Type | Monomer/Building Block Derived From | Polymerization Method | Key Feature/Application |
|---|---|---|---|
| Perylene-Porphyrin Arrays | Porphyrin building blocks with N-aryl units derived from brominated tert-butylanilines. google.com | Suzuki Coupling. google.com | Light-harvesting arrays, enhanced solubility. google.com |
| Fluorescent Conjugated Polymers | Stilbenes and thiophenes linked by phenylene bridges derived from aniline precursors. lookchem.com | Not specified. | Blue fluorescence for optical applications. lookchem.com |
Applications in Electronic and Optical Materials
Derivatives of this compound are instrumental in the development of materials for electronic and optical devices. The ability to functionalize the molecule allows for the precise tuning of electronic properties required for these applications.
In the field of organic electronics, derivatives are used as emissive materials in Organic Light-Emitting Diodes (OLEDs). smolecule.com For example, related compounds like 4-bromo-N-(tert-butyl)-2-nitroaniline are precursors to molecules that contribute to efficient light emission and stability in OLED devices. smolecule.com The molecular structure can be engineered to produce materials for blue or green fluorescent polymers, or for phosphorescent coordination frameworks based on platinum(II) complexes, which are highly efficient light emitters. lookchem.com
The compound's structure is also foundational for creating materials with chromic properties—those that change color in response to external stimuli. Research on related N-salicylidene-4-tert-butylaniline derivatives shows that these molecules can exhibit thermochromism (color change with temperature) and photochromism (color change with light). researchgate.net This behavior is governed by the molecular packing in the solid state and the potential for photo-induced isomerization, making them candidates for use in molecular switches and sensors. researchgate.net Furthermore, complex structures like zinc porphyrins substituted with tert-butylphenyl groups are studied for their use in photo-induced energy and electron transfer applications, which are fundamental processes for photovoltaics and photocatalysis. smolecule.com
Table 3: Applications in Electronic and Optical Materials
| Application Area | Material Type | Function/Property |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive materials, fluorescent conjugated polymers, phosphorescent platinum complexes. lookchem.comsmolecule.com | Contributes to efficient light emission and device stability. smolecule.com |
| Chromic Materials | Salicylideneaniline derivatives. researchgate.net | Exhibit thermochromic and photochromic behavior. researchgate.net |
| Photovoltaics / Photocatalysis | Zinc Porphyrin tetrads. smolecule.com | Facilitates photo-induced energy and electron transfer. smolecule.com |
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is a cornerstone for the structural analysis of new compounds derived from 2-Bromo-4-tert-butylaniline. Techniques such as NMR, IR, and HRMS provide complementary information that, when combined, allows for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In derivatives of this compound, characteristic signals include a singlet for the nine equivalent protons of the tert-butyl group (typically around δ 1.3–1.5 ppm) and distinct multiplets or doublets for the aromatic protons in the δ 6.5–8.5 ppm range, with specific shifts depending on the substitution pattern. clockss.org
¹³C NMR reveals the carbon framework of a molecule. For derivatives, the tert-butyl group shows signals around δ 31-36 ppm (quaternary carbon) and δ 31-35 ppm (methyl carbons). clockss.orgrsc.org The aromatic carbons, including the carbon bonded to the bromine atom (C-Br), appear at approximately δ 110-155 ppm. clockss.org
¹⁹F NMR is a specialized technique used specifically for the characterization of organofluorine compounds. When this compound is used to synthesize fluorine-containing derivatives, ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atoms. smolecule.com
A practical example is the synthesis of 2,7-Di-tert-butylphenazine, a derivative of this compound. clockss.org The structural confirmation was achieved using NMR spectroscopy. clockss.org
Table 1: NMR Spectroscopic Data for 2,7-Di-tert-butylphenazine
| Technique | Solvent | Chemical Shift (δ) in ppm | Description |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 8.14-8.18 (m, 4H), 7.94 (dd, J = 9.1, 2.1 Hz, 2H), 1.50 (s, 18H) | Aromatic and tert-butyl protons |
| ¹³C NMR | CDCl₃ | 153.5, 143.5, 142.5, 130.3, 128.9, 124.2, 35.7, 31.0 | Aromatic and tert-butyl carbons |
Data sourced from a study on the synthesis of substituted phenazines. clockss.org
Another complex derivative, a triazine-based covalent organic framework precursor, was synthesized from this compound, and its structure was confirmed by extensive NMR analysis. rsc.org
Table 2: NMR Spectroscopic Data for a Triazine Derivative
| Technique | Solvent | Chemical Shift (δ) in ppm | Description |
|---|---|---|---|
| ¹H NMR | DMSO-d₆ | 11.64 (s, 3H), 8.58 (d, J = 1.8 Hz, 3H), 7.66 (d, J = 8.4 Hz, 3H), 7.44 (dd, J = 8.4, 1.8 Hz, 3H), 1.54 (s, 27H) | Protons from the aromatic rings, NH groups, and tert-butyl groups |
| ¹³C NMR | DMSO-d₆ | 141.81, 136.74, 134.15, 122.39, 119.79, 116.45, 110.00, 100.71, 34.79, 32.31 | Carbons from the triazine core, aromatic rings, and tert-butyl groups |
Data sourced from research on porous organic frameworks. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, key vibrational bands include the N-H stretch of the amine group (around 3400-3500 cm⁻¹), C-H stretches of the aromatic and alkyl groups, and the C-Br stretch at lower frequencies (around 560-600 cm⁻¹). clockss.orgrsc.org
Table 3: Key IR Absorption Bands for Derivatives of this compound
| Derivative | Sample Prep | Frequency (cm⁻¹) and Description | Source |
|---|---|---|---|
| 2,7-Di-tert-butylphenazine | Thin Film | 2957, 2870 (C-H stretch), 1627, 1467, 1418 (C=C/C=N stretch) | clockss.org |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. This is particularly important for distinguishing between compounds with the same nominal mass.
Research on derivatives of this compound consistently reports the use of HRMS to validate the identity of the final products. clockss.orgrsc.org
Table 4: HRMS Data for Derivatives of this compound
| Derivative | Ionization Mode | Molecular Formula | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| 2,7-Di-tert-butylphenazine | ES | C₂₀H₂₅N₂ [M+H]⁺ | 293.2018 | 293.2011 | clockss.org |
Infrared (IR) Spectroscopy
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Gas Chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently cited by chemical suppliers as the method for determining the purity of this compound. avantorsciences.comvwr.comfishersci.ca Commercial grades of this compound are typically certified to have a purity of at least 98.0% as determined by GC analysis. avantorsciences.comvwr.comfishersci.ca In a research context, GC can also be used to monitor the disappearance of starting materials and the appearance of products in a reaction mixture, provided the components are sufficiently volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily vaporized. HPLC is often employed to monitor the progress of reactions involving aniline (B41778) derivatives and to confirm the purity of isolated intermediates and final products.
In synthetic procedures starting from 4-tert-butylaniline (B146146), a precursor to the title compound, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress before a more detailed analysis by column chromatography or HPLC is performed. clockss.orgrsc.org For instance, the synthesis of this compound from 4-tert-butylaniline can be monitored using TLC with a mobile phase such as cyclohexane/EtOAc (9:1) to track the consumption of the starting material. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity and Intermediate Monitoring
Crystallographic Studies of this compound Derivatives
Crystallographic studies are paramount for the unambiguous determination of the three-dimensional structure of molecules. For derivatives of this compound, single-crystal X-ray diffraction is the definitive method for confirming molecular connectivity, stereochemistry, and intermolecular interactions in the solid state.
The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov
In a study on a Schiff base, N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]benzohydrazide monohydrate, single-crystal X-ray diffraction confirmed the E conformation about the C=N double bond and detailed the intermolecular hydrogen bonding network that stabilizes the crystal lattice. nih.gov Such analyses are crucial for understanding structure-property relationships.
Once the initial structural model is obtained from the diffraction data, a process of refinement is carried out to improve the accuracy and precision of the atomic coordinates and other structural parameters. nih.gov This iterative process involves minimizing the difference between the observed diffraction pattern and the pattern calculated from the structural model.
Software suites like SHELX (e.g., SHELXS, SHELXL) are commonly used for solving and refining crystal structures. zenodo.org The refinement process adjusts parameters such as atomic positions, anisotropic displacement parameters (which describe the thermal motion of atoms), and site occupancy factors. nih.govzenodo.org The quality of the final refined structure is assessed by metrics like the R-factor (or agreement factor), which should typically be below 5% for a well-refined structure. For instance, the refinement of N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]benzohydrazide monohydrate resulted in a final R-factor of 0.044, indicating a high-quality structural model. nih.gov
Table 2: Example Crystallographic Data and Refinement Parameters for a Hydrazone Derivative Data adapted from a study on N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]benzohydrazide monohydrate, a compound with structural similarities to derivatives of this compound. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃BrN₂O₃·H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.7223 (5) |
| b (Å) | 13.9357 (17) |
| c (Å) | 23.028 (3) |
| Volume (ų) | 1515.4 (3) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Final R [F² > 2σ(F²)] | 0.044 |
| wR(F²) | 0.114 |
| Goodness-of-fit (S) | 0.89 |
Environmental and Sustainable Chemistry Considerations
Waste Management and By-product Utilization in Research
Effective waste management is a critical component of sustainable chemistry. In the synthesis of 2-Bromo-4-tert-butylaniline and its derivatives, waste is generated from starting materials, reagents, solvents, and the formation of by-products. The pharmaceutical industry, a key user of such intermediates, is increasingly focused on waste reduction through strategies like process intensification and the adoption of a circular economy model. sustainability-directory.comdrugbank.com
For the synthesis of this compound itself, the primary by-products depend on the specific reagents used. For example, when using N-bromosuccinimide (NBS) as the brominating agent, succinimide (B58015) is generated as a by-product. While there is a lack of specific research on the utilization of by-products from this particular synthesis, general principles of chemical process optimization aim to minimize their formation through high-selectivity reactions.
In subsequent reactions where this compound is used as a starting material, the principles of atom economy are crucial. ispe.org Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product minimizes waste. Any by-products that are formed should ideally be non-hazardous and, if possible, have value in other applications. The development of continuous manufacturing processes, as opposed to traditional batch processing, offers a promising way to improve efficiency and reduce waste in the production of pharmaceuticals and their intermediates. drugbank.com
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems
The synthesis of complex molecules from 2-Bromo-4-tert-butylaniline and its analogs heavily relies on catalyzed reactions. While established methods exist, future research is directed toward discovering and optimizing novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for creating new carbon-carbon bonds using bromoaniline derivatives. acs.orgresearchgate.net Future work aims to develop next-generation palladium catalysts and ligands that can function at lower catalyst loadings and under milder conditions. acs.org For instance, research into Pd(II) Schiff base complexes as pre-catalysts for the Mizoroki-Heck reaction is an active area. researchgate.net These studies investigate how the structure of ligands influences the stability and activity of the catalyst, which is crucial for achieving high yields in reactions involving aryl halides. researchgate.net
Copper-catalyzed reactions represent another important frontier, particularly for C-N bond formation. nih.gov Chemo- and regioselective copper-catalyzed amination procedures have been developed for related brominated benzoic acids, demonstrating the potential for creating N-aryl and N-alkyl derivatives without the need for protecting groups. nih.gov Future exploration will likely adapt these copper-based systems for more efficient amination reactions involving this compound, providing a cost-effective alternative to palladium catalysts.
Furthermore, photocatalysis is an emerging trend with the potential to drive novel transformations. rsc.org Research on extended phenothiazines, synthesized from 4-tert-butylaniline (B146146), has shown their efficacy as visible-light-active photocatalysts for the oxidative coupling of amines. rsc.org This opens up possibilities for using light-driven reactions to synthesize novel derivatives of this compound under environmentally friendly conditions.
| Catalytic System | Catalyst/Pre-catalyst Example | Reaction Type | Potential Advantage | Source |
|---|---|---|---|---|
| Palladium-based | Pd(OAc)₂, Pd(II) Schiff base complexes | Mizoroki-Heck, Suzuki-Miyaura | High efficiency and versatility in C-C bond formation. | researchgate.net |
| Copper-based | Copper(I) complexes | Ullmann Condensation (C-N Coupling) | Cost-effective amination of aryl halides. | nih.gov |
| Photocatalysis | Extended Phenothiazines | Oxidative Coupling | Environmentally friendly, visible-light-driven reactions. | rsc.org |
Investigation of Biomedical and Pharmacological Effects
Derivatives of substituted anilines are of significant interest in medicinal chemistry. The structural motifs present in this compound—a bulky tert-butyl group and a reactive bromine atom—make it a valuable scaffold for designing novel bioactive compounds. smolecule.com Future research will increasingly focus on synthesizing and screening derivatives for a range of pharmacological activities.
One promising area is the development of anticancer agents. Derivatives of 2-tert-butylaniline (B1265841) have been investigated for their anticancer properties, with some compounds showing significant inhibition of enzymes like DOT1L, which is relevant in mixed-lineage leukemia. The synthesis of N-aryl anthranilic acids from related bromo-acids has also received considerable attention, as these compounds are precursors to drugs with anti-inflammatory and potential anticancer applications. nih.gov Research is also exploring organoboron derivatives of nucleosides as potential agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. researchgate.net
The unique electronic and steric properties of this compound can be leveraged to create compounds that bind to specific biological targets. smolecule.com Studies on related compounds suggest potential applications in developing new therapeutic agents, where the bromine atom and tert-butyl group can influence reactivity and interaction with these targets. smolecule.com Future investigations will likely involve computational modeling to predict binding affinities and guide the synthesis of derivatives with enhanced potency and selectivity.
| Derivative Class | Potential Therapeutic Area | Research Focus | Source |
|---|---|---|---|
| Substituted Anilines | Anticancer | Inhibition of cancer-related enzymes like DOT1L. | |
| N-Aryl Anthranilic Acids | Anti-inflammatory, Anticancer | Synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. | nih.gov |
| Organoboron Derivatives | Cancer Therapy (BNCT) | Development of boron carriers that can selectively target tumor cells. | researchgate.net |
| Brominated Aromatics | General Drug Development | Utilizing the unique structural features to modulate interactions with biological targets. | smolecule.comsmolecule.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The fields of organic synthesis and process chemistry are undergoing a technological transformation with the increasing adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the ability to rapidly screen and optimize reaction conditions.
Future research on this compound will likely see its integration into these advanced synthetic workflows. The Open Reaction Database (ORD) is an example of an infrastructure designed to support data sharing for both conventional and emerging technologies, including automated high-throughput experiments and flow chemistry. Applying these principles to reactions involving this compound could accelerate the discovery of novel derivatives and the optimization of their synthesis.
For example, the synthesis of this compound itself, which involves the bromination of 4-tert-butylaniline, could be translated to a flow process. chemicalbook.com This would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, potentially leading to higher purity and yield while minimizing side reactions. Similarly, subsequent derivatization reactions, like palladium-catalyzed couplings, can be performed in flow reactors, enabling seamless multi-step syntheses. Automated platforms can be used to systematically vary catalysts, ligands, solvents, and bases, allowing for the rapid identification of optimal conditions for producing a target molecule. This high-throughput approach can significantly shorten the development timeline for new materials and pharmaceutical intermediates derived from this compound.
Q & A
Q. What are the recommended methods for synthesizing 2-bromo-4-tert-butylaniline with high yield?
The compound can be synthesized via bromination of 4-tert-butylaniline using N-bromosuccinimide (NBS) at 0°C, achieving near-quantitative yields. Key parameters include maintaining low temperatures to suppress side reactions and ensuring stoichiometric control of NBS. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (228.13 g/mol).
- Melting Point : While specific data is limited, differential scanning calorimetry (DSC) can assess thermal stability.
- Elemental Analysis : Ensures stoichiometric consistency (CHBrN) .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to light, moisture, or oxidizing agents. Decomposition under combustion may release toxic gases (e.g., CO, NO), necessitating fume hood use during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling up synthesis?
Q. What mechanistic insights explain the regioselectivity of bromination in 4-tert-butylaniline?
The tert-butyl group acts as a strong electron-donating substituent, directing bromination to the ortho position via resonance stabilization of the intermediate Wheland complex. Density Functional Theory (DFT) calculations can model charge distribution and transition states to validate this selectivity .
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?
Discrepancies in boiling point data (e.g., 265.5°C at 760 mmHg vs. limited literature values) may arise from impurities or measurement techniques. Conduct gas chromatography (GC) coupled with mass spectrometry to verify purity and replicate measurements under controlled conditions .
Q. What are the applications of this compound in pharmaceutical intermediates?
The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures. It has been used in:
Q. How can computational methods aid in predicting reactivity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
